molecular formula C20H21N5O2 B6534859 N-benzyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1049225-83-3

N-benzyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B6534859
CAS No.: 1049225-83-3
M. Wt: 363.4 g/mol
InChI Key: KJHRSNIHBVPQET-UHFFFAOYSA-N
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Description

N-benzyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a furan-2-yl group at the 6-position. The piperazine ring at the 4-position of pyridazine is further modified with a benzyl-carboxamide moiety. This structure combines aromatic (benzyl, furan) and heterocyclic (pyridazine, piperazine) elements, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-benzyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-20(21-15-16-5-2-1-3-6-16)25-12-10-24(11-13-25)19-9-8-17(22-23-19)18-7-4-14-27-18/h1-9,14H,10-13,15H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHRSNIHBVPQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a furfural derivative.

    Formation of the Piperazine Moiety: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane.

    Coupling Reactions: The benzyl group and the other rings are then coupled through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the desired reactions while minimizing side reactions is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

N-benzyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, triggering signaling cascades that result in physiological effects.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Pyridazine vs. Triazolo-Pyridazine Core

  • The target compound’s pyridazine core is simpler than the triazolo-pyridazine system in ’s compound.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The benzyl group in the target compound may increase lipophilicity compared to fluorophenyl () or chroman (PKM-833) groups. This could influence membrane permeability and metabolic stability.
  • Electron-Withdrawing Groups : Compounds like 8b and 8c () feature trifluoromethyl and difluorobenzoyl groups, which enhance metabolic resistance and electronic interactions with target proteins .

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